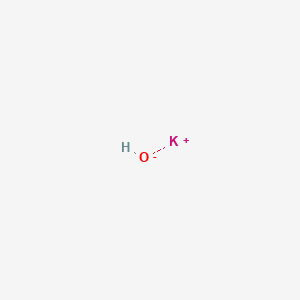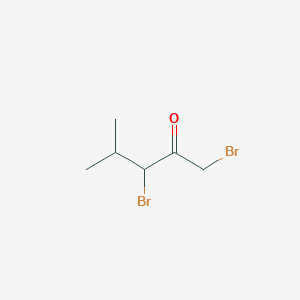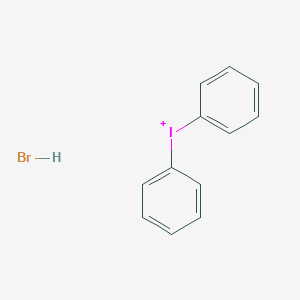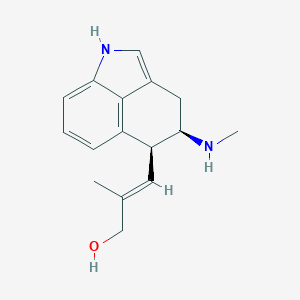
Chanoclavine II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chanoclavine II is a naturally occurring alkaloid compound that belongs to the ergoline family. It is found in several fungi species, including Claviceps purpurea, which is a plant pathogen that infects rye and other cereals. Chanoclavine II has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Toxicity and Safety
Research on chanoclavine's toxicity in mammals shows that it has low toxicity and raises no food safety concerns. Studies in mice indicated that the median lethal dose of chanoclavine is >2000 mg/kg, classifying it as the lowest hazard class under both the globally harmonized system of classification and labelling of chemicals and the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes (Finch, Munday, Sprosen & Bhattarai, 2019).
Antibacterial Properties
Chanoclavine, when combined with tetracycline, has been found to significantly reduce the minimum inhibitory concentration (MIC) of tetracycline against multi-drug-resistant Escherichia coli (MDREC). It inhibits the efflux pumps of bacteria, which are ATPase-dependent, and demonstrates a potential in reversing multi-drug resistance (MDR) in Gram-negative bacteria (Dwivedi et al., 2019).
Ergot Alkaloid Biosynthesis
Chanoclavine plays a key role in the biosynthesis of ergot alkaloids. Studies have shown the production of chanoclavine-I in yeast, aiding the understanding of key enzymes involved in ergot alkaloid formation. This research is vital for the potential commercial production of ergot alkaloids, which are highly bioactive molecules (Nielsen et al., 2014).
Potential in Treating Gastrointestinal Disorders
Research suggests that chanoclavine may have a role in regulating irritable bowel syndrome (IBS). It interacts with the 5-HT3A receptor, showing inhibitory effects that could potentially be beneficial for treating excessive gut stimulation (Eom et al., 2021).
Eigenschaften
CAS-Nummer |
1466-08-6 |
|---|---|
Produktname |
Chanoclavine II |
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1 |
InChI-Schlüssel |
SAHHMCVYMGARBT-GJTNBUKJSA-N |
Isomerische SMILES |
C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Kanonische SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



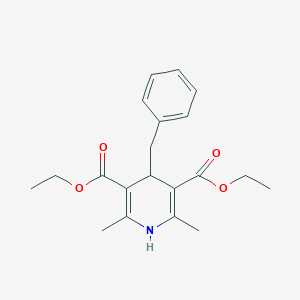
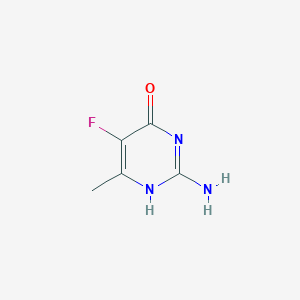
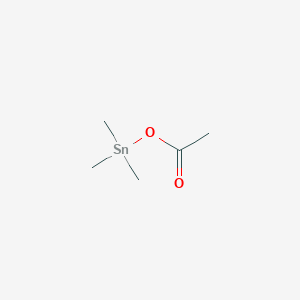
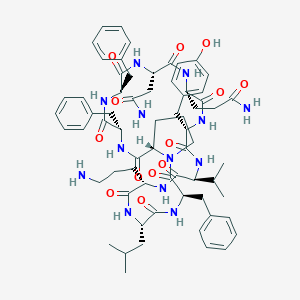
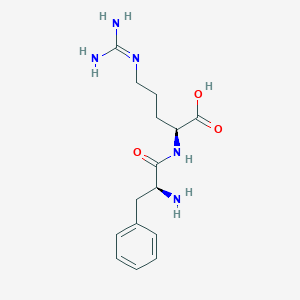
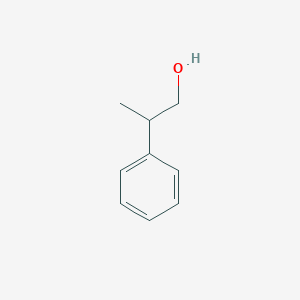
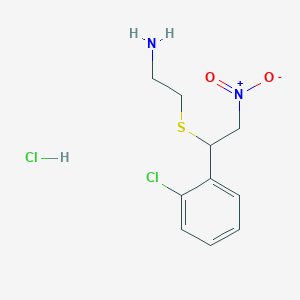
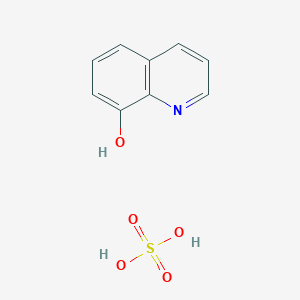
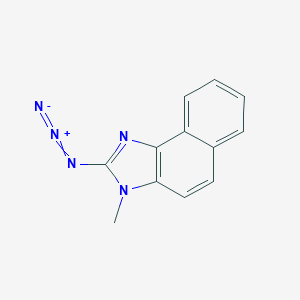
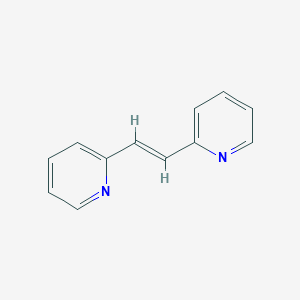
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
